

## AG957: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **AG957**, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's structure, mechanism of action, and relevant experimental protocols.

## **Chemical Structure and Physicochemical Properties**

**AG957**, also known as Tyrphostin **AG957** or NSC 654705, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical structure is characterized by a benzylidene malononitrile core.

Table 1: Physicochemical Properties of AG957



| Property         | Value                                                                                                | Reference |  |
|------------------|------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name       | methyl 4-({[3,4-<br>dihydroxyphenyl)methyl]amino}<br>methyl)benzoate                                 |           |  |
| Synonyms         | Tyrphostin AG957, NSC<br>654705, Lavendustin C Analog                                                | [1][2][3] |  |
| CAS Number       | 140674-76-6                                                                                          | [3]       |  |
| Chemical Formula | C15H15NO4                                                                                            | [3]       |  |
| Molecular Weight | 273.28 g/mol                                                                                         | [3]       |  |
| Appearance       | Off-white solid                                                                                      | [2]       |  |
| SMILES           | COC(=O)C1=CC=C(C=C1)NC<br>C2=C(C=CC(=C2)O)O                                                          | [3]       |  |
| Solubility       | Soluble in DMSO (200 mg/ml) and formulations of DMSO, PEG300, Tween-80, and saline.  [1][4]          |           |  |
| Storage          | Store at -20°C, protected from light. Stock solutions are stable [2][4] for up to 3 months at -20°C. |           |  |

# Pharmacological Properties and Mechanism of Action

**AG957** is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia (CML).[1][5][6]

## **Kinase Inhibitory Activity**

**AG957** exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.



Table 2: In Vitro Inhibitory Activity of AG957

| Target       | Assay                       | IC50 / Ki     | Reference |
|--------------|-----------------------------|---------------|-----------|
| p210 Bcr-Abl | Autokinase Activity         | IC50 = 2.9 μM | [1]       |
| p210 Bcr-Abl | Tyrosine Kinase<br>Activity | Ki = 750 nM   | [2][7]    |
| p140 c-Abl   | Tyrosine Kinase<br>Activity | Ki = 10 μM    | [2][7]    |

## **Cellular Effects and Signaling Pathways**

**AG957**'s inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

- Inhibition of Bcr-Abl Downstream Signaling: The Bcr-Abl oncoprotein activates multiple signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK and PI3K/Akt pathways.[8][9] AG957's inhibition of Bcr-Abl blocks these downstream signals.
- Induction of Apoptosis: AG957 treatment of CML cells, such as the K562 cell line, leads to
  the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of
  cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell
  death.[3][5] Studies have also shown that AG957-mediated apoptosis in Bcr-Abl negative
  hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]
- Effects on Cell Adhesion: AG957 has been shown to restore beta1 integrin-mediated adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion properties of leukemic cells.[10]





Click to download full resolution via product page

Bcr-Abl signaling and AG957 inhibition.



## **Experimental Protocols**

The following sections provide generalized protocols for key assays used to characterize the activity of **AG957**. These should be adapted and optimized for specific cell lines and experimental conditions.

## **Cell Proliferation Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

#### Materials:

- 96-well cell culture plates
- CML cell line (e.g., K562)
- · Complete culture medium
- AG957 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- · Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate for 24 hours.
- Prepare serial dilutions of AG957 in complete medium from the stock solution.
- Remove the medium from the wells and add 100  $\mu$ L of the **AG957** dilutions. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).



- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

### In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.

#### Materials:

- · Recombinant Bcr-Abl kinase
- Kinase substrate (e.g., a synthetic peptide)
- AG957
- ATP
- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

#### Protocol:

• Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

#### Foundational & Exploratory





- Add AG957 at various concentrations to the reaction mixture. Include a no-inhibitor control
  and a no-enzyme control.
- · Initiate the kinase reaction by adding ATP.
- Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a luminometer.
- Calculate the kinase activity and the inhibitory effect of AG957.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of apoptosis by the tyrphostin AG957 in hematopoietic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. adooq.com [adooq.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Molecular Pathways Molecular Pathways: BCR-ABL | Semantic Scholar [semanticscholar.org]
- 10. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AG957: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683696#ag957-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com